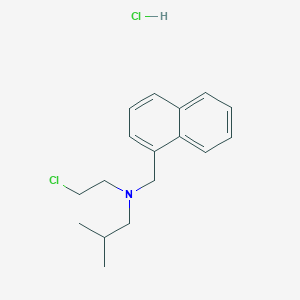
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of naphthalene and contains both sec-butyl and chloroethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride typically involves multiple steps. One common method includes the alkylation of naphthalene with sec-butyl and 2-chloroethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-sec-Butyl-N-(2-chloroethyl)cyclohexanamine
- N-sec-Butyl-N-(2-chloroethyl)benzylamine
Uniqueness
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C17H23Cl2N |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-methyl-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22ClN.ClH/c1-14(2)12-19(11-10-18)13-16-8-5-7-15-6-3-4-9-17(15)16;/h3-9,14H,10-13H2,1-2H3;1H |
Clé InChI |
RSHZHWCPWDKYEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



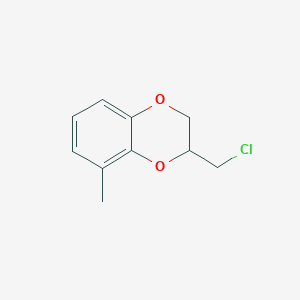

![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)

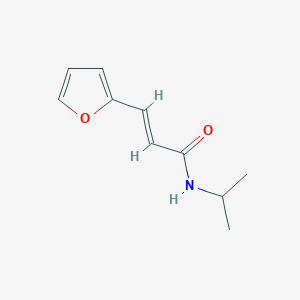
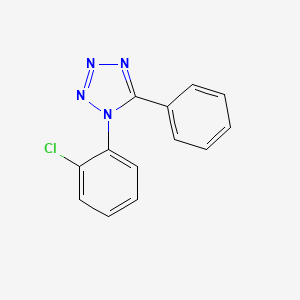
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)



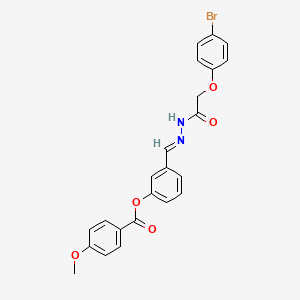
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
